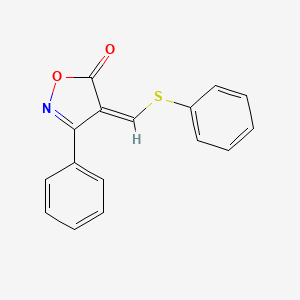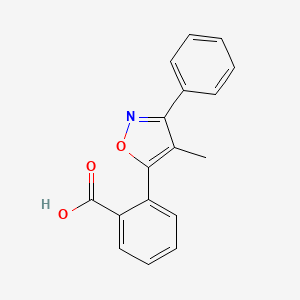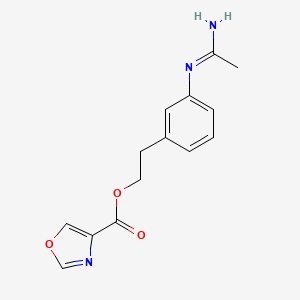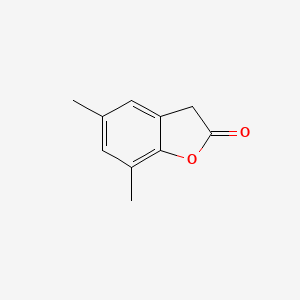![molecular formula C38H44NP B12891783 1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B12891783.png)
1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is a complex organic compound that features a unique combination of phosphine and amine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine typically involves the reaction of (1R)-2’-amino-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine with bis(3,5-dimethylphenyl)phosphine. The reaction is carried out under inert atmosphere conditions, often using a solvent such as toluene or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating with metal centers in catalytic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Metal salts like palladium chloride and platinum chloride are used for coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: N-substituted derivatives.
Coordination: Metal-ligand complexes.
Wissenschaftliche Forschungsanwendungen
(1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine has several scientific research applications:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of processes such as hydrogenation and cross-coupling reactions.
Medicinal Chemistry: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine involves its ability to coordinate with metal centers, forming stable complexes that can facilitate various catalytic processes. The phosphine group acts as a strong electron donor, enhancing the reactivity of the metal center. The amine group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(3,5-dimethylphenyl)phosphine
- ®-7,7’-Bis[di(3,5-dimethylphenyl)phosphino]-1,1’-spirobiindane
- 1(2H)-Isoquinolinone, 3-[bis(3,5-dimethylphenyl)phosphino]
Uniqueness
(1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine stands out due to its combination of phosphine and amine functionalities, which provide unique reactivity and coordination properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C38H44NP |
|---|---|
Molekulargewicht |
545.7 g/mol |
IUPAC-Name |
1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C38H44NP/c1-25-19-26(2)22-31(21-25)40(32-23-27(3)20-28(4)24-32)36-18-16-30-12-8-10-14-34(30)38(36)37-33-13-9-7-11-29(33)15-17-35(37)39(5)6/h15-24H,7-14H2,1-6H3 |
InChI-Schlüssel |
LVHGHRLHIRQNFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(CCCC3)C=C2)C4=C(C=CC5=C4CCCC5)N(C)C)C6=CC(=CC(=C6)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
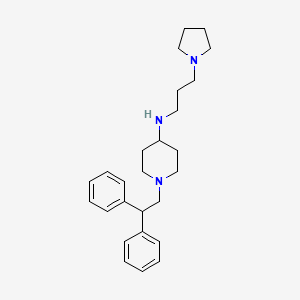

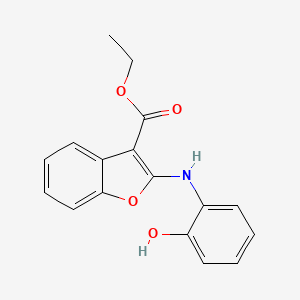

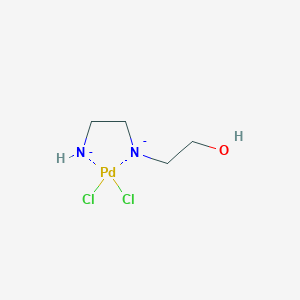
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)

